(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol
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Overview
Description
(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol: is an organic compound with the molecular formula C6H12O3S. It is characterized by the presence of a tetrahydrothiopyran ring with a methanol group attached to the third carbon and a sulfone group at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol typically involves the oxidation of tetrahydrothiopyran derivatives. One common method is the oxidation of tetrahydrothiopyran-3-methanol using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an appropriate solvent, often under reflux, to ensure complete conversion to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions: (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Its derivatives are explored for their antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Tetrahydrothiopyran-3-methanol: Lacks the sulfone group, making it less reactive.
Tetrahydrothiopyran-3-yl acetate: Contains an acetate group instead of a hydroxyl group, altering its reactivity.
Tetrahydrothiopyran-3-yl chloride: Contains a chloride group, making it more reactive towards nucleophiles.
Uniqueness: (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol is unique due to the presence of both a sulfone and a hydroxyl group. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry .
Properties
IUPAC Name |
(1,1-dioxothian-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c7-4-6-2-1-3-10(8,9)5-6/h6-7H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVZGMLAPLYHOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1243250-12-5 |
Source
|
Record name | 3-(hydroxymethyl)-1lambda6-thiane-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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